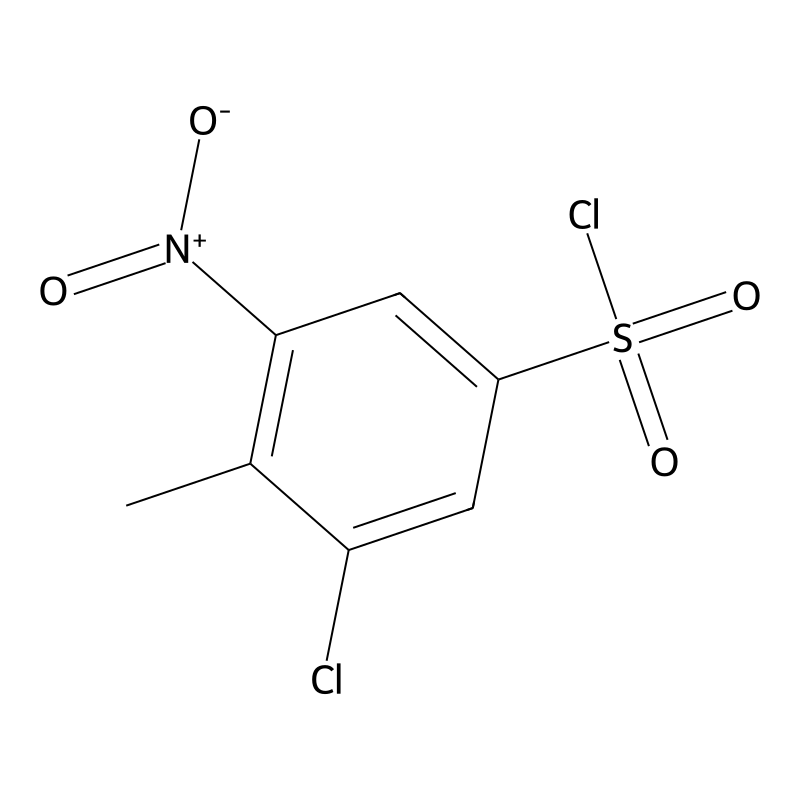3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is an aromatic sulfonyl chloride compound with the molecular formula C₇H₅Cl₂NO₄S and a molecular weight of approximately 270.09 g/mol. It features a sulfonyl group (-SO₂Cl) attached to a chlorinated aromatic ring, specifically at the 3-position, with a methyl group at the 4-position and a nitro group at the 5-position. This compound is characterized by its high boiling point of 366.5 ºC and density of 1.625 g/cm³ . It is classified as hazardous, causing severe skin burns and eye damage upon contact .
There is no documented information regarding the mechanism of action of CMNSC in any biological system.
- Corrosive: The sulfonyl chloride group can react with skin and tissues, causing irritation and burns.
- Lachrymator: May irritate the eyes.
- Toxic: The nitro group and potential decomposition products might be toxic upon inhalation or ingestion.
Safety Precautions:
- Handle with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
- Avoid contact with skin, eyes, and clothing.
- Follow proper disposal procedures for hazardous waste.
Organic Synthesis:
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (also known as Cl-MNBsCl) primarily finds application as a versatile building block in organic synthesis. Its reactivity as a sulfonyl chloride enables the introduction of the 3-chloro-4-methyl-5-nitrobenzenesulfonyl (Cl-MNBs) group onto various organic molecules. This functional group can serve diverse purposes:
Protection of amines
Cl-MNBsCl can be used to protect amines by forming a sulfonamide bond. This temporary protection strategy allows for selective manipulation of other functionalities within the molecule while the amine remains unreactive. The Cl-MNBs group can be readily removed under specific conditions to regenerate the free amine [].
The Cl-MNBs group can act as a good leaving group in various substitution reactions. This property allows for the selective displacement of the Cl-MNBs group by other nucleophiles, enabling the introduction of new functionalities onto the molecule [].
Medicinal Chemistry:
Due to the presence of the electron-withdrawing nitro group, the Cl-MNBs group exhibits interesting biological properties. This has led to its exploration in the field of medicinal chemistry:
- Development of bioactive molecules: Cl-MNBsCl has been employed in the synthesis of diverse bioactive molecules, including potential antimicrobial agents and enzyme inhibitors [, ]. The Cl-MNBs group can contribute to the biological activity of these molecules through various mechanisms, such as enhancing their hydrophobicity and improving their interaction with biological targets.
Material Science:
Recent research suggests potential applications of Cl-MNBs derivatives in material science:
- Development of functional polymers: Cl-MNBs containing monomers have been incorporated into the design of functional polymers. These polymers exhibit interesting properties, such as electrochemical activity and photoconductivity []. The Cl-MNBs group can influence the electronic properties and self-assembly behavior of these polymers, making them potentially useful in various technological applications.
- Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters, respectively.
- Electrophilic Aromatic Substitution: The presence of the nitro group can direct further electrophilic substitutions on the aromatic ring.
- Hydrolysis: In the presence of water, it can hydrolyze to form 3-chloro-4-methyl-5-nitrobenzenesulfonic acid .
The synthesis of 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride typically involves:
- Nitration: Starting from 3-chloro-4-methylbenzenesulfonic acid, nitration can be performed using concentrated nitric acid and sulfuric acid to introduce the nitro group.
- Chlorination: The introduction of the chlorosulfonyl group can be achieved through chlorination reactions using thionyl chloride or phosphorus pentachloride .
These steps may vary based on specific laboratory conditions and desired yields.
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is primarily used in:
- Organic Synthesis: As a reagent for synthesizing sulfonamides and other derivatives in pharmaceutical chemistry.
- Proteomics Research: It serves as a reagent for labeling proteins or peptides due to its ability to react with amino groups .
Interaction studies involving 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride focus on its reactivity with various nucleophiles, including:
- Amines: Leading to the formation of sulfonamides.
- Alcohols: Resulting in sulfonate esters.
These interactions are crucial for understanding its potential applications in drug development and biochemical assays .
Similar compounds include:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 3-Chloro-4-nitrobenzenesulfonyl chloride | 64835-30-9 | 0.99 |
| 2-Chloro-5-nitrobenzenesulfonyl chloride | 4533-95-3 | 0.91 |
| 2,6-Dichloro-3-nitrobenzenesulfonyl chloride | 276702-53-5 | 0.90 |
| 2-Chloro-4-nitrobenzenesulfonyl chloride | 20201-03-0 | 0.88 |
| 2-Methyl-5-nitrobenzenesulfonyl chloride | 121-02-8 | 0.79 |
The uniqueness of 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride lies in its specific substitution pattern on the aromatic ring, which influences its reactivity and biological properties compared to these similar compounds .








